molecular formula C18H13N3O5 B14976485 N-(2H-1,3-Benzodioxol-5-YL)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide

N-(2H-1,3-Benzodioxol-5-YL)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B14976485
M. Wt: 351.3 g/mol
InChI Key: JXVJMRBSYIVEMU-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-YL)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzodioxole ring, a tetrahydropyrimidine core, and a carboxamide group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-Benzodioxol-5-YL)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of benzodioxole derivatives with pyrimidine intermediates under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the coupling reactions . The reaction conditions may involve heating the reactants in solvents like ethanol or methanol, followed by purification steps such as recrystallization or chromatography to obtain the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-Benzodioxol-5-YL)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper, and other transition metals.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications .

Scientific Research Applications

N-(2H-1,3-Benzodioxol-5-YL)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2H-1,3-Benzodioxol-5-YL)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. In cancer research, the compound has been shown to inhibit mitochondrial membrane potential, leading to the selective killing of tumor cells under glucose starvation conditions . This mechanism highlights the compound’s potential as a targeted therapeutic agent, exploiting the metabolic vulnerabilities of cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2H-1,3-Benzodioxol-5-YL)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide stands out due to its unique combination of a benzodioxole ring and a tetrahydropyrimidine core, which confer distinct chemical and biological properties. Its ability to selectively target tumor cells under specific conditions further distinguishes it from other similar compounds .

Properties

Molecular Formula

C18H13N3O5

Molecular Weight

351.3 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2,4-dioxo-3-phenyl-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C18H13N3O5/c22-16(20-11-6-7-14-15(8-11)26-10-25-14)13-9-19-18(24)21(17(13)23)12-4-2-1-3-5-12/h1-9H,10H2,(H,19,24)(H,20,22)

InChI Key

JXVJMRBSYIVEMU-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CNC(=O)N(C3=O)C4=CC=CC=C4

Origin of Product

United States

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